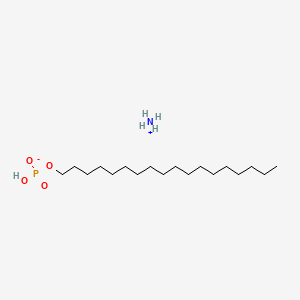
2-Cyclopenten-1-one, 3-ethyl-
Vue d'ensemble
Description
“2-Cyclopenten-1-one, 3-ethyl-” is a chemical compound with the molecular formula C7H10O . It is also known as "3-Ethyl-2-cyclopenten-1-one" .
Molecular Structure Analysis
The molecular structure of “2-Cyclopenten-1-one, 3-ethyl-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“2-Cyclopenten-1-one, 3-ethyl-” has a molecular weight of 110.1537 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Fragrance and Toxicology Research
- Fragrance Material Review: A detailed toxicological and dermatological review of 3-ethyl-2-hydroxy-2-cyclopenten-1-one, a fragrance ingredient, reveals information about its physical properties, skin irritation, sensitization, and genotoxicity data (Scognamiglio et al., 2012).
Chemical Reaction Studies
- Ene Reactions of Olefins: A study on the pyrolysis of ethylene–butene-2 mixtures, discussing the formation of cyclopentene and other products through different reaction mechanisms (Richard et al., 1978).
- Nucleophilic Addition Research: An X-ray structural investigation explores the nucleophilic addition >O...C≡N in certain cyclopentene derivatives (Konovalikhin et al., 1993).
Synthesis and Characterization
- Synthesis of Spiro Derivatives: A study on the synthesis of spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives and their NMR behavior in deuteriochloroform (Abe et al., 2010).
- One-Pot Synthesis of Cyclopentenes: Research into the phosphine-catalyzed one-pot synthesis of cyclopentenes from various compounds (Lu et al., 2006).
- Perfume Compound Preparation: Discussion on the preparation of the perfume compound 3-ethyl-2-hydroxy-2-cyclopenten-1-one, including its molecular structure and synthesis process (Feng, 2002).
Polymerization and Material Science
- Polymerization Study: Investigating the hydro-oligomerization of cyclopentene using certain catalysts, leading to a reevaluation of poly(cyclopentene)'s structure (Collins & Kelly, 1992).
Photocycloaddition and Catalysis
- Photocycloaddition Research: Examining the photoadditions of ethylene and cyclopentene to certain ketosteroids, yielding a variety of adducts (Rubin et al., 1970).
- Oxidation Studies: Research on the oxidation of cyclopentene and other olefins adsorbed on molecular sieves, indicating accelerated oxidation rates (Sickle & Prest, 1970).
Various Chemical Reactions
- Addition of Deuterium to Olefins: A study on the addition of deuterium to various olefins, including cyclopentene, on chromium oxide gel catalysts (Littlewood & Burwell, 1960).
- Cycloaddition Reactions: Investigating the phosphine-mediated cycloaddition reactions of ethyl 5,5-diarylpenta-2,3,4-trienoates with other compounds (Guan & Shi, 2009).
Safety and Hazards
The safety data sheet for a related compound, “2-Cyclopenten-1-one”, indicates that it is a flammable liquid and vapor, and it may cause respiratory irritation. It is harmful if swallowed and causes skin and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-ethylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-6-3-4-7(8)5-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAHAEVXYYITIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205366 | |
| Record name | 2-Cyclopenten-1-one, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5682-69-9 | |
| Record name | 2-Cyclopenten-1-one, 3-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005682699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopenten-1-one, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CYCLOPENTEN-1-ONE, 3-ETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32H451QJ7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B1617187.png)







